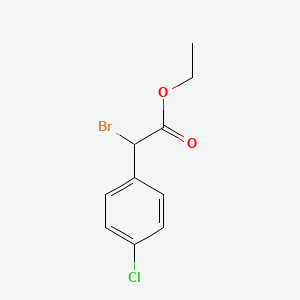
Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Cat. No. B1596286
Key on ui cas rn:
5445-25-0
M. Wt: 277.54 g/mol
InChI Key: CZAZDSRFJOHLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04555521
Procedure details


By the method of E. Schwenk and D. Papa, J. A. C. S. 70, 3626 (1948), incorporated herein by reference, 86.8 g (0.509 mole) of p-chlorophenylacetic acid was treated with 100 ml of thionyl chloride. Subsequent reaction with 83.2 g (0.52 mole) of bromine followed by 100 ml of ethanol produced 78.9 g of ethyl alphabromo-(4-chlorophenyl)acetate as an oil.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[Br:16]Br.[CH2:18](O)[CH3:19]>>[Br:16][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]([O:11][CH2:18][CH3:19])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
86.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
83.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OCC)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 78.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
